5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine
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Overview
Description
5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloropyrimidine and 2-(o-tolyloxy)ethylamine.
Nucleophilic Substitution: The 2,4-dichloropyrimidine undergoes nucleophilic substitution with 2-(o-tolyloxy)ethylamine in the presence of a base, such as potassium carbonate, to form the intermediate 2-(o-tolyloxy)ethylpyrimidin-4-amine.
Methylation: The intermediate is then subjected to methylation using methyl iodide and a base, such as sodium hydride, to introduce the methyl groups at the 5 and 6 positions of the pyrimidine ring, resulting in the final product.
Industrial Production Methods
Industrial production of 5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the tolyloxy moiety are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Agriculture: It is explored as a potential pesticide or herbicide due to its activity against certain pests and weeds.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-bromo-6-methylpyrimidin-4-amine share structural similarities with 5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine.
Tolyl Derivatives: Compounds like 2-(o-tolyloxy)ethanol and 2-(o-tolyloxy)ethylamine have similar tolyloxy moieties.
Uniqueness
5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine is unique due to the specific combination of the pyrimidine ring with the tolyloxyethyl group and the methyl substitutions at the 5 and 6 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
83940-44-7 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
5,6-dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3O/c1-11-6-4-5-7-14(11)19-9-8-16-15-12(2)13(3)17-10-18-15/h4-7,10H,8-9H2,1-3H3,(H,16,17,18) |
InChI Key |
MJYQHSLDGRIFPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=NC=NC(=C2C)C |
Origin of Product |
United States |
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